An In-depth Technical Guide to Hexadecyl 3,4,5-trihydroxybenzoate: Chemical Structure, Properties, and Biological Activities
An In-depth Technical Guide to Hexadecyl 3,4,5-trihydroxybenzoate: Chemical Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexadecyl 3,4,5-trihydroxybenzoate, also known as cetyl gallate, is an ester of gallic acid and hexadecanol. As a member of the gallate family of compounds, it is recognized for its significant antioxidant and anti-inflammatory properties. Gallates are naturally occurring plant phenols, and their synthetic derivatives, including hexadecyl 3,4,5-trihydroxybenzoate, are utilized in the food, cosmetic, and pharmaceutical industries as preservatives.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of hexadecyl 3,4,5-trihydroxybenzoate, with a focus on its potential therapeutic applications. Detailed experimental protocols for assessing its bioactivity and visualizations of key signaling pathways are included to support further research and development.
Chemical Structure and Identification
Hexadecyl 3,4,5-trihydroxybenzoate consists of a gallic acid moiety characterized by three hydroxyl groups attached to a benzene ring, which is ester-linked to a 16-carbon alkyl chain (hexadecyl group). This structure imparts both hydrophilic (from the polyhydroxylated phenyl group) and lipophilic (from the long alkyl chain) characteristics to the molecule.
IUPAC Name: hexadecyl 3,4,5-trihydroxybenzoate[2][3]
Synonyms: Cetyl gallate, Palmityl gallate, n-Hexadecyl gallate, Gallic acid cetyl ester[2][4]
Molecular Formula: C23H38O5[2][4]
SMILES String: CCCCCCCCCCCCCCCCOC(=O)C1=CC(=C(C(=C1)O)O)O[3]
Caption: Chemical structure of Hexadecyl 3,4,5-trihydroxybenzoate.
Physicochemical Properties
The physicochemical properties of hexadecyl 3,4,5-trihydroxybenzoate are summarized in the table below. These properties are crucial for its application in various formulations and for understanding its biological fate.
| Property | Value | Reference |
| Molecular Weight | 394.54 g/mol | [3][4] |
| Appearance | White or creamy-white crystalline powder | |
| Melting Point | 99.5-100 °C | [4] |
| Boiling Point | 562.6 °C at 760 mmHg | [4] |
| Density | 1.065 g/cm³ | [4] |
| XLogP3 | 6.4 | [4] |
| Hydrogen Bond Donor Count | 3 | [3] |
| Hydrogen Bond Acceptor Count | 5 | [3] |
| Rotatable Bond Count | 17 | [3] |
| Topological Polar Surface Area | 87 Ų | [3] |
Biological Activities and Potential Therapeutic Applications
Hexadecyl 3,4,5-trihydroxybenzoate exhibits a range of biological activities, primarily attributed to the antioxidant nature of its gallate moiety. The long alkyl chain enhances its lipophilicity, which may influence its interaction with cellular membranes and its overall bioavailability.
Antioxidant Activity
The antioxidant mechanism of gallates like hexadecyl 3,4,5-trihydroxybenzoate involves the donation of a hydrogen atom from their hydroxyl groups to free radicals, thereby neutralizing them and terminating oxidative chain reactions.[1] Studies on a series of alkyl gallates have shown that they are potent scavengers of the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. The length of the alkyl chain can influence the antioxidant efficacy in different systems.
Anti-inflammatory Activity
The anti-inflammatory properties of gallates are linked to their ability to modulate key signaling pathways involved in the inflammatory response. While specific studies on hexadecyl 3,4,5-trihydroxybenzoate are limited, research on related compounds suggests that it may inhibit the production of pro-inflammatory mediators. This is likely achieved through the inhibition of enzymes such as lipoxygenase and the modulation of transcription factors like NF-κB.
Experimental Protocols
Detailed methodologies for key experiments to evaluate the biological activity of Hexadecyl 3,4,5-trihydroxybenzoate are provided below. These protocols are based on established methods for similar compounds and can be adapted for specific research needs.
Antioxidant Activity Assays
| Assay | Experimental Protocol |
| DPPH Radical Scavenging Assay | Principle: Measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is monitored spectrophotometrically.[5] Procedure: 1. Prepare a 0.1 mM solution of DPPH in methanol.[6] 2. Prepare a stock solution of Hexadecyl 3,4,5-trihydroxybenzoate in a suitable solvent (e.g., methanol or DMSO). 3. Create a series of dilutions of the test compound. 4. In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each dilution of the test compound.[7] 5. Incubate the plate in the dark at room temperature for 30 minutes.[7] 6. Measure the absorbance at 517 nm using a microplate reader.[5][6] 7. A control containing the solvent and DPPH solution is also measured. 8. The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100. 9. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.[6] |
| Lipoxygenase Inhibition Assay | Principle: Measures the ability of a compound to inhibit the enzyme lipoxygenase, which is involved in the biosynthesis of leukotrienes, pro-inflammatory mediators. The inhibition is monitored by measuring the decrease in the formation of conjugated dienes from a substrate like linoleic acid.[8] Procedure: 1. Prepare a solution of soybean lipoxygenase (e.g., 10,000 U/mL) in a suitable buffer (e.g., 0.2 M borate buffer, pH 9.0).[9] 2. Prepare a substrate solution of linoleic acid (e.g., 250 µM) in the same buffer.[9] 3. Prepare various concentrations of Hexadecyl 3,4,5-trihydroxybenzoate. 4. In a quartz cuvette, mix the enzyme solution with the test compound and incubate for a few minutes at room temperature.[8] 5. Initiate the reaction by adding the substrate solution. 6. Monitor the increase in absorbance at 234 nm for a set period (e.g., 3-5 minutes) using a spectrophotometer.[8][9] 7. A control reaction without the inhibitor is run in parallel. 8. The percentage of inhibition is calculated, and the IC50 value is determined. |
Anti-inflammatory Activity Assays
| Assay | Experimental Protocol |
| NF-κB Luciferase Reporter Assay | Principle: This cell-based assay measures the activity of the NF-κB transcription factor. Cells are transfected with a reporter plasmid containing the luciferase gene under the control of an NF-κB responsive promoter. Inhibition of NF-κB activation by a test compound results in a decrease in luciferase expression, which is quantified by measuring luminescence.[10][11] Procedure: 1. Seed cells (e.g., HEK293 or RAW 264.7 macrophages) in a 96-well plate. 2. Transfect the cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.[12] 3. After 24 hours, pre-treat the cells with various concentrations of Hexadecyl 3,4,5-trihydroxybenzoate for 1-2 hours. 4. Stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), for a defined period (e.g., 6 hours).[10] 5. Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.[1] 6. Normalize the firefly luciferase activity to the Renilla luciferase activity. 7. Calculate the percentage of inhibition of NF-κB activity compared to the stimulated control. |
Signaling Pathway Modulation
Based on studies of structurally related polyphenols, Hexadecyl 3,4,5-trihydroxybenzoate is likely to exert its biological effects through the modulation of key intracellular signaling pathways.
Caption: General experimental workflow for evaluating the bioactivity of Hexadecyl 3,4,5-trihydroxybenzoate.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Many polyphenols are known to inhibit this pathway.
Caption: Proposed inhibition of the NF-κB signaling pathway by Hexadecyl 3,4,5-trihydroxybenzoate.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cellular responses to a variety of external stimuli, including stress and inflammation. It consists of a series of protein kinases that phosphorylate and activate one another, ultimately leading to the activation of transcription factors that regulate gene expression. The main MAPK subfamilies are ERK, JNK, and p38.
Caption: Proposed modulation of the MAPK signaling pathway by Hexadecyl 3,4,5-trihydroxybenzoate.
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the primary regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or electrophiles, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding antioxidant and detoxifying enzymes.
Caption: Proposed activation of the Nrf2 signaling pathway by Hexadecyl 3,4,5-trihydroxybenzoate.
Conclusion
Hexadecyl 3,4,5-trihydroxybenzoate is a promising bioactive compound with significant antioxidant and potential anti-inflammatory properties. Its lipophilic nature, conferred by the hexadecyl chain, may offer advantages in certain formulations and biological systems. The provided experimental protocols and an understanding of the likely modulated signaling pathways offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this and related compounds. Future studies should focus on elucidating the specific molecular targets of hexadecyl 3,4,5-trihydroxybenzoate and its efficacy in in vivo models of diseases associated with oxidative stress and inflammation.
References
- 1. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
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- 3. Cetyl gallate | C23H38O5 | CID 78729 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
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- 9. researchgate.net [researchgate.net]
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- 11. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
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